molecular formula C10H23NO3Si B2752703 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide CAS No. 163089-34-7

2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide

Cat. No. B2752703
Key on ui cas rn: 163089-34-7
M. Wt: 233.383
InChI Key: NLLNVUMNDCNCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09259470B2

Procedure details

2M Isopropylmagnesium chloride in THF (91.6 mL, 183 mmol) was added dropwise to ethyl 2-(tert-butyldimethylsilyloxy)acetate (10.0 g, 45.8 mmol) and N,O-dimethylhydroxylamine hydrochloride (9.38 g, 96.2 mmol) in THF (500 mL) cooled in ice. The mixture was stirred for 4.5 hours allowing to slowly warm to ambient temperature. The reaction mixture was quenched with aqueous NH4Cl and concentrated to ⅓ volume. The residue was diluted with water and extracted with EtOAc. The EtOAc was washed with brine, dried over MgSO4, filtered, and evaporated to yield 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide (8.51 g, 36.5 mmol, 79.6% yield) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
9.38 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
91.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[Si:6]([O:13][CH2:14][C:15]([O:17]CC)=O)([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].Cl.[CH3:21][NH:22][O:23][CH3:24]>C1COCC1>[Si:6]([O:13][CH2:14][C:15]([N:22]([O:23][CH3:24])[CH3:21])=[O:17])([C:9]([CH3:10])([CH3:11])[CH3:12])([CH3:7])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
10 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC(=O)OCC
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
9.38 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
91.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.5 mmol
AMOUNT: MASS 8.51 g
YIELD: PERCENTYIELD 79.6%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.